1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole moiety and a 4-methylbenzyl group. The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the 4-ethylphenyl and 4-methylbenzyl substituents likely influence lipophilicity and target selectivity .
Properties
CAS No. |
1207005-09-1 |
|---|---|
Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.514 |
IUPAC Name |
1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-3-19-12-14-21(15-13-19)25-28-24(34-29-25)17-30-23-7-5-4-6-22(23)26(32)31(27(30)33)16-20-10-8-18(2)9-11-20/h4-15H,3,16-17H2,1-2H3 |
InChI Key |
AYNYFXMLPAPWQD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Quinazoline Core Construction: The quinazoline core is often constructed via the condensation of anthranilic acid derivatives with amides or nitriles.
Coupling Reactions: The final compound is obtained by coupling the oxadiazole intermediate with the quinazoline derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Core Formation via Cyclocondensation
The quinazoline-2,4-dione scaffold is synthesized from anthranilic acid derivatives through cyclocondensation with urea or its analogs. For example:
- Step 1 : Reaction of anthranilic acid with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (K₂CO₃) yields intermediate esters .
- Step 2 : Hydrazinolysis of the ester intermediate with hydrazine hydrate produces hydrazide derivatives, which undergo cyclization to form the quinazoline-2,4-dione core .
Oxadiazole Functionalization
The 1,2,4-oxadiazole ring is constructed via:
- Huisgen Cycloaddition : Reaction of nitrile derivatives with hydroxylamine under thermal conditions (e.g., 120°C in ethanol).
- Substitution : Alkylation of the oxadiazole methyl group with halogenated intermediates (e.g., benzyl chlorides) using catalytic Pd/C.
Functionalization and Derivatization
The compound undergoes selective modifications at the quinazoline and oxadiazole positions:
Oxidation and Reduction
- Oxidation : Treatment with KMnO₄ in acidic media oxidizes the benzylic methyl group to a carboxylic acid.
- Reduction : NaBH₄ in methanol reduces carbonyl groups to hydroxyls, altering solubility and bioavailability.
Substitution Reactions
- Electrophilic Aromatic Substitution : Halogenation (Cl₂/FeCl₃) occurs at the para position of the 4-methylbenzyl group .
- Nucleophilic Displacement : The oxadiazole methyl group reacts with amines (e.g., piperazine) under Mitsunobu conditions to form secondary amines .
Table 2: Functionalization Reactions
Biochemical Interactions and Mechanistic Insights
The compound’s reactivity extends to biological systems:
- Enzyme Inhibition : The oxadiazole moiety acts as a bioisostere for carboxylic acids, enabling competitive inhibition of proteases.
- Receptor Binding : Substituents on the quinazoline core (e.g., 4-methylbenzyl) modulate interactions with kinase ATP-binding pockets .
Mechanism of Antiviral Activity :
Inhibition of RNA-dependent RNA polymerase (RdRp) in viral replication involves:
- Coordination of the oxadiazole nitrogen to Mg²⁺ ions in the enzyme active site .
- π-Stacking interactions between the quinazoline ring and aromatic residues (e.g., Phe⁴⁰⁰) .
Stability and Degradation Pathways
- Hydrolytic Degradation : The oxadiazole ring undergoes hydrolysis in acidic conditions (pH < 3) to form amides .
- Photodegradation : UV exposure (λ = 254 nm) cleaves the C–N bond in the quinazoline core, yielding anthranilic acid derivatives.
Table 3: Stability Profile
| Condition | Degradation Product | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | 3-(4-Ethylphenyl)-5-(aminomethyl)-1,2,4-oxadiazole | 2.5 h |
| UV Light | 4-Methylbenzyl anthranilate | 8 h |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:
- Case Study : Research conducted on a series of quinazoline derivatives showed that modifications at the 2 and 4 positions significantly enhanced their cytotoxic effects against breast cancer cells. The presence of the oxadiazole moiety was found to be crucial for this activity, suggesting that the compound could serve as a lead structure for developing novel anticancer agents .
Antimicrobial Properties
The oxadiazole group is known for its antimicrobial activities. Compounds containing this moiety have been reported to exhibit significant antibacterial and antifungal effects.
- Case Study : A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds similar to the one discussed displayed potent activity against Staphylococcus aureus and Escherichia coli .
Inhibition of Enzymatic Activity
The quinazoline framework has been shown to inhibit certain kinases involved in cancer progression. The compound may act as a competitive inhibitor by binding to the active site of these enzymes.
Oxidative Stress Modulation
Research indicates that compounds with oxadiazole structures can modulate oxidative stress pathways. This modulation can lead to reduced cellular damage in various disease states, including neurodegenerative diseases .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicity studies indicate that while certain derivatives exhibit promising biological activity, they may also present cytotoxic effects at higher concentrations.
Mechanism of Action
The mechanism of action of 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in cancer research, it may inhibit tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Recent Literature
The synthesis and characterization of heterocyclic compounds with similar frameworks have been reported in recent studies. For instance:
Key Differences and Implications
Core Heterocycle : The target compound’s quinazoline-dione core differs significantly from the pyrazolone backbone of compounds 4g and 4h. Quinazoline derivatives are often associated with kinase inhibition or antimicrobial activity, whereas pyrazolones are explored for anti-inflammatory or anticancer effects .
The coumarin moiety in 4g/4h introduces fluorescence properties, enabling cellular tracking—a feature absent in the target compound.
Bioactivity : While 4g and 4h demonstrate cytotoxicity in cancer models, the pharmacological profile of the target compound remains uncharacterized in the available literature.
Physicochemical Properties (Hypothetical Comparison)
| Property | Target Compound | 4g | 4h |
|---|---|---|---|
| Molecular Weight | ~493 g/mol | ~750 g/mol | ~752 g/mol |
| LogP (Predicted) | ~3.5 | ~4.2 | ~3.8 |
| Solubility | Low (non-polar core) | Moderate (tetrazole) | Higher (oxazepine) |
Notes
- All comparisons are based on structural inferences due to insufficient pharmacological data for the target compound.
Biological Activity
The compound 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a novel derivative within the quinazoline class that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activities associated with this compound, focusing on its antimicrobial properties and potential mechanisms of action.
Chemical Structure and Synthesis
The compound features a complex structure combining a quinazoline core with oxadiazole and various aromatic substituents. The synthesis of such derivatives typically involves multi-step organic reactions, including cyclization and substitution processes that enhance their biological activity. The presence of the oxadiazole moiety is particularly noteworthy as it has been associated with various pharmacological effects.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. In particular, studies have evaluated the efficacy of related compounds against a range of bacterial strains and fungi. The following table summarizes key findings regarding the antimicrobial activity of quinazoline derivatives, including those structurally similar to our compound of interest.
The proposed mechanism of action for quinazoline derivatives involves inhibition of bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial DNA replication. This mechanism is similar to that of fluoroquinolone antibiotics, suggesting that compounds like This compound may serve as effective alternatives in combating antibiotic-resistant bacteria .
Case Studies
Several studies have explored the biological activity of quinazoline derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A recent study synthesized a series of quinazoline derivatives and evaluated their antimicrobial efficacy against standard strains. Among these compounds, those with oxadiazole substituents showed enhanced activity against Staphylococcus aureus and Candida albicans, indicating that structural modifications can significantly influence bioactivity .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to target enzymes involved in bacterial resistance mechanisms. Results indicated favorable interaction profiles for several derivatives, suggesting potential for further development as therapeutic agents .
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with quinazoline and oxadiazole precursors. Key steps include:
- Coupling reactions : Oxadiazole intermediates are coupled with quinazoline derivatives using bases like NaH or K₂CO₃ in solvents such as DMF or DMSO .
- Functional group modifications : Methylbenzyl or ethylphenyl groups are introduced via nucleophilic substitution or alkylation under reflux conditions .
- Purification : Techniques like column chromatography or recrystallization in ethanol/methanol are used to isolate the final product . Critical parameters : Temperature control (60–120°C), solvent polarity, and reaction time (6–24 hrs) significantly impact yield (typically 40–70%) .
Q. Which analytical techniques confirm the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon connectivity, with characteristic shifts for quinazoline (δ 7.5–8.5 ppm) and oxadiazole (δ 8.0–8.3 ppm) moieties .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 471.311 for C₂₁H₁₉BrN₄O₄ in analogs) confirm molecular weight .
- HPLC : Purity >95% is validated using C18 columns with acetonitrile/water gradients .
Q. How is the compound’s purity assessed during synthesis?
- Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization (Rf values: 0.3–0.6 in ethyl acetate/hexane) .
- Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate purity .
- Elemental analysis : C/H/N percentages within ±0.3% of theoretical values confirm stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies focus on modifying substituents to enhance bioactivity:
- Substituent variations : Replace 4-ethylphenyl with halogenated (e.g., 3-bromo) or methoxy groups to alter hydrophobicity and target binding .
- Core scaffold modifications : Compare quinazoline-2,4-dione with pyridazinone or triazole analogs to assess activity shifts .
Example SAR Table :
| Substituent (R) | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| 4-Ethylphenyl | 12.5 (Anticancer) | Topoisomerase II |
| 3-Bromo-4-fluorophenyl | 8.2 (Antimicrobial) | DNA gyrase |
| 4-Methoxybenzyl | 18.9 (Anti-inflammatory) | COX-2 |
Q. What in vitro models are suitable for evaluating anticancer activity?
- Cell lines : HL-60 (leukemia) and MCF-7 (breast cancer) are common models. Dose-response curves (0.1–100 μM) assess cytotoxicity via MTT assays .
- Mechanistic assays :
- Enzyme inhibition : Measure topoisomerase II inhibition using plasmid relaxation assays .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric kits .
Q. How can contradictions in biological activity data be resolved?
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times (e.g., 48 vs. 72 hrs) .
- Structural validation : Reconfirm compound identity via X-ray crystallography (e.g., CCDC-1441403 in analogs) to rule out batch variations .
- Meta-analysis : Compare IC₅₀ values across analogs to identify trends (e.g., electron-withdrawing groups enhance antimicrobial activity) .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like COX-2 (PDB: 5KIR). Key interactions include hydrogen bonds with oxadiazole nitrogen and hydrophobic contacts with ethylphenyl groups .
- MD simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable ligand-protein complexes .
Q. How can pharmacokinetic properties (e.g., solubility) be optimized?
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1.2 mg/mL → 4.5 mg/mL) .
- Prodrug strategies : Introduce ester groups (e.g., acetyl) for hydrolytic activation in vivo .
- LogP optimization : Reduce LogP from 3.5 to 2.8 via polar substituents (e.g., -OH or -OCH₃) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
